molecular formula C11H13N3OS B2788294 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306978-96-1

9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2788294
CAS RN: 306978-96-1
M. Wt: 235.31
InChI Key: IFHLRTPJHPYFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridotriazinone and has been found to possess a variety of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Agents

The synthesis of novel pyrimido[1,2-a][1,3,5]triazin-6-ones, functionalized at positions 2, 4, and 7 of the ring, has been achieved. These derivatives exhibit diverse anticancer properties . Researchers have explored their tautomeric preferences and evaluated their potential as selective anticancer agents.

Organic Synthesis

The compound’s scaffold allows for derivatization at multiple positions. By introducing substituents into positions 2 and 7 via complementary approaches, researchers have expanded the scope of pyrimido[1,2-a][1,3,5]triazin-6-one derivatives. Regioselective introduction of various substituents at position 4 has also been explored . These synthetic pathways contribute to the field of organic synthesis.

Medicinal Chemistry

Researchers have synthesized related compounds, such as 4-aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one and ethyl 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate, by reacting corresponding 4-oxopyrimidin-2-ylthioureas with arylaldehydes . These derivatives may have potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one are currently unknown. This compound belongs to the azolo [1,2,4]triazines family, which is structurally similar to known antiviral drugs and purine antimetabolites . Therefore, it’s possible that this compound may interact with similar targets.

Mode of Action

Based on its structural similarity to other azolo [1,2,4]triazines, it might interact with its targets in a similar manner .

Result of Action

The molecular and cellular effects of 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one’s action are currently unknown. Compounds in the azolo [1,2,4]triazines family have been associated with antiviral activity , suggesting potential therapeutic applications.

properties

IUPAC Name

9-methyl-2-propylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHLRTPJHPYFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=O)N2C=CC=C(C2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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